![molecular formula C11H11BrN2O B1415490 1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole CAS No. 1851556-09-6](/img/structure/B1415490.png)
1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole
Overview
Description
The compound “1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole” would be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a methoxy group attached to the 4-position of the pyrazole ring. The 1-position of the pyrazole ring would be attached to a 2-bromobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-bromobenzyl halide with a 4-methoxy-1H-pyrazole . The exact conditions would depend on the specific reagents and solvents used.Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom on the benzyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, could be determined using various analytical techniques .Scientific Research Applications
Synthesis and Structural Studies
Sequential Functionalization
1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole is used in the sequential functionalization of pyrazole 1-oxides through regioselective metalation, leading to the synthesis of diverse substituted pyrazoles. This process is critical for developing compounds with specific properties for various applications (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).
Crystal Structure and DFT Study
The compound has been studied for its crystal structure and Density Functional Theory (DFT) analysis. These studies provide insights into the molecular structure, electrostatic potential, and molecular conformations, which are essential for understanding its reactivity and potential applications (Yang et al., 2021).
Applications in Synthesis and Catalysis
- Catalytic Performance: The compound has been used in the synthesis of novel mixed-ligand Cu(II) Schiff base complexes, which are potent catalysts for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. These reactions are significant in organic synthesis and medicinal chemistry (Ebrahimipour et al., 2018).
Biomedical Research
Antitumor Activity
Derivatives of 1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole have been synthesized and evaluated for their antitumor activity. This research is crucial for developing new therapeutic agents for cancer treatment (Farghaly, 2010).
Antimicrobial Agents
Certain derivatives have shown promising results as antimicrobial agents, indicating potential use in developing new antibiotics or antifungal drugs (Raju et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-methoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-15-10-6-13-14(8-10)7-9-4-2-3-5-11(9)12/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDLTPLGVIOAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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